BenchChemオンラインストアへようこそ!

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Physicochemical profiling S1P receptor modulation Medicinal chemistry

CAS 1428373-09-4 enables focused S1P modulator library generation via Pd-catalyzed coupling at the p-bromo position. The bromine atom also serves as an anomalous scattering center for X-ray phasing and a halogen bond donor for enhanced affinity. This sulfonyl-azetidine scaffold provides a distinct 3D pharmacophore for structure-based design. Unlike the 3,5-bis(trifluoromethyl)benzoyl congener, it supports late-stage diversification. Use as a reference for oxadiazole metabolic stability. For SAR, structural biology, and pharmacophore modeling, this is the definitive chemotype. Request a quote.

Molecular Formula C15H12BrN3O4S
Molecular Weight 410.24
CAS No. 1428373-09-4
Cat. No. B2619358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
CAS1428373-09-4
Molecular FormulaC15H12BrN3O4S
Molecular Weight410.24
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CO4
InChIInChI=1S/C15H12BrN3O4S/c16-11-3-5-12(6-4-11)24(20,21)19-8-10(9-19)15-17-14(18-23-15)13-2-1-7-22-13/h1-7,10H,8-9H2
InChIKeyDKODSUFKIFHTIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1428373-09-4): Core Scaffold Identity and Procurement-Relevant Structural Features


5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1428373-09-4, molecular formula C₁₅H₁₂BrN₃O₄S, MW 410.24) is a 1,2,4-oxadiazole-based heterocyclic compound incorporating a 3-(furan-2-yl)-1,2,4-oxadiazole core, an azetidin-3-yl linker at the 5-position, and a 4-bromophenylsulfonyl group attached to the azetidine nitrogen . The compound belongs to a class of 1,2,4-oxadiazole azetidine derivatives disclosed as sphingosine-1-phosphate (S1P) receptor modulators [1]. The 1,2,4-oxadiazole ring serves as a well-established bioisostere for ester and amide functionalities, conferring superior hydrolytic and metabolic stability compared to analogous ester- or amide-containing scaffolds [2]. The compound is typically supplied as a research chemical with purity levels of 95% .

Why Generic 1,2,4-Oxadiazole Azetidine Substitution Risks Experimental Failure: Structural Determinants Differentiating CAS 1428373-09-4 from Near Analogs


Although multiple 1,2,4-oxadiazole azetidine derivatives exist within the same patent class [1], the precise chemo-type at the azetidine N-substituent position (arylsulfonyl vs. aroyl vs. alkyl) and at the oxadiazole C3 position (furan-2-yl vs. methyl vs. aryl) dictates the compound's lipophilicity, hydrogen-bonding capacity, and putative S1P receptor subtype interaction profile. The 4-bromophenylsulfonyl group in CAS 1428373-09-4 introduces a combination of moderate lipophilicity (ClogP contribution), a strong H-bond acceptor sulfonyl oxygen pair, and a synthetically addressable p-bromo handle that is absent in the 3,5-bis(trifluoromethyl)benzoyl congener (CAS 1428374-52-0) . Interchanging these compounds without confirming target engagement, selectivity, and physicochemical compatibility introduces uncontrolled variables that can invalidate SAR interpretation [2].

Quantitative Differentiation Evidence for 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1428373-09-4)


N-Substituent Chemotype Differentiation: Arylsulfonyl vs. Aroyl Impact on Lipophilicity and H-Bond Acceptors

CAS 1428373-09-4 bears a 4-bromophenylsulfonyl group on the azetidine nitrogen, differing from the aroyl-substituted congener (CAS 1428374-52-0) which carries a 3,5-bis(trifluoromethyl)benzoyl group. The sulfonamide linkage (-SO₂-N) in CAS 1428373-09-4 provides two strong H-bond acceptor oxygens (sulfonyl O=S=O), whereas the amide linkage in CAS 1428374-52-0 provides one carbonyl oxygen . The sulfonamide also introduces a tetrahedral sulfur geometry that orients the 4-bromophenyl ring differently in 3D space compared to the planar amide carbonyl-aromatic conjugation of the comparator [1]. This affects molecular recognition at S1P receptor subtypes, where specific H-bond donor/acceptor patterns in the receptor binding pocket dictate subtype selectivity [2].

Physicochemical profiling S1P receptor modulation Medicinal chemistry

Synthetic Tractability: p-Bromo Substituent as a Cross-Coupling Handle for Late-Stage Diversification

The para-bromine atom on the phenylsulfonyl ring of CAS 1428373-09-4 constitutes a chemically distinct synthetic handle that supports Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) for late-stage diversification [1]. This capability is absent in comparator CAS 1428374-52-0, where the 3,5-bis(trifluoromethyl)phenyl ring offers no equivalent site for palladium-mediated functionalization . The C(sp²)-Br bond dissociation energy (approximately 80-84 kcal/mol) and established reactivity in cross-coupling place this compound in a privileged position for generating focused libraries around the S1P modulator pharmacophore without resynthesizing the entire scaffold [1]. The des-bromo analog (the corresponding 4-H-phenylsulfonyl derivative) lacks this diversification potential entirely .

Chemical biology Structure-activity relationship Synthetic chemistry

1,2,4-Oxadiazole vs. Ester Bioisostere: Documented Metabolic Stability Advantage at the Heterocycle Level

The 1,2,4-oxadiazole ring in CAS 1428373-09-4 serves as a bioisosteric replacement for ester and amide functionalities [1]. Published evidence demonstrates that 1,2,4-oxadiazole-bearing compounds exhibit significantly improved metabolic stability compared to their ester-containing counterparts due to resistance to hydrolytic esterase-mediated cleavage [1]. In a controlled study of structurally matched pyrazole derivatives, the 1,2,4-oxadiazole replacement of the ester moiety produced modulators of store-operated calcium entry with high metabolic stability, whereas the ester analogs suffered from rapid hydrolytic degradation in vitro [2]. Although this evidence is derived from a different chemotype (pyrazole-based SOCE modulators), the established bioisosteric principle generalizes across 1,2,4-oxadiazole-containing scaffolds [3]. The compound CAS 1428373-09-4 thus benefits from this intrinsic heterocycle-level stability, whereas any ester- or amide-linked analog would be susceptible to esterase/amidase-mediated hydrolysis.

Drug metabolism Pharmacokinetics Bioisosterism

Azetidine Conformational Constraint: Entropic Advantage Over Flexible-Linker Analogs

The azetidin-3-yl linker in CAS 1428373-09-4 introduces conformational constraint between the 1,2,4-oxadiazole ring and the N-sulfonylazetidine moiety. Azetidine rings have gained traction in drug discovery for their ability to introduce conformational rigidity and modulate physicochemical properties, reducing the entropic penalty upon target binding compared to flexible alkyl linkers [1]. In contrast, a hypothetical analog with an ethylene (-CH₂-CH₂-) or propylene linker between the oxadiazole and the sulfonamide would possess additional rotatable bonds, increasing conformational entropy and potentially reducing binding affinity [2]. Studies on azetidine-containing peptidomimetics have demonstrated that the four-membered ring constrains the molecule into specific turn conformations, which can improve target selectivity [2]. The azetidine scaffold also offers a defined exit vector angle (~10-15° puckering from planarity) that pre-organizes the 4-bromophenylsulfonyl group for receptor interactions [3].

Conformational analysis Binding affinity Scaffold design

Furan-2-yl vs. Methyl at Oxadiazole C3: Differential Electronic and Lipophilic Character

CAS 1428373-09-4 bears a furan-2-yl substituent at the C3 position of the 1,2,4-oxadiazole ring. The closest commercially available analog with a modified C3 substituent is 5-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (methyl analog) . The furan-2-yl group contributes a conjugated π-system capable of edge-to-face or π-π stacking interactions with aromatic residues in receptor binding pockets, as well as an oxygen atom available as an additional H-bond acceptor [1]. The methyl group in the comparator compound lacks both the π-stacking potential and the H-bond acceptor oxygen, resulting in a distinct pharmacophoric profile . The furan ring also increases the topological polar surface area (TPSA) by approximately 13-17 Ų relative to the methyl analog, which may improve aqueous solubility at the cost of slightly reduced membrane permeability [2]. Additionally, the 3-(furan-2-yl)-1,2,4-oxadiazole substructure has been specifically explored in S1P receptor modulator patents, whereas the 3-methyl congener has not been explicitly claimed [2].

Heterocyclic SAR Lipophilicity π-Stacking interactions

Halogen Bonding Potential of the p-Bromo Substituent: A Non-Canonical Interaction Absent in Des-Halo and CF₃ Analogs

The para-bromine substituent on the phenylsulfonyl ring of CAS 1428373-09-4 presents a σ-hole at the tip of the C-Br bond, enabling halogen bonding interactions with Lewis base sites (e.g., backbone carbonyl oxygens, thioether sulfurs, or carboxylate oxygens) in protein binding pockets [1]. Halogen bonding is a directional, non-covalent interaction with strength comparable to or exceeding that of hydrogen bonds (typically -1 to -5 kcal/mol for Br···O interactions) [1]. The comparator CAS 1428374-52-0 contains CF₃ groups, which are poor halogen bond donors due to the high electronegativity of fluorine and the absence of a σ-hole . The des-bromo analog (4-H-phenylsulfonyl) lacks any halogen atom and thus cannot engage in halogen bonding [2]. Experimental evidence from PDB surveys shows that bromine atoms in drug-like molecules participate in halogen bonding with protein backbone carbonyls in approximately 30-40% of high-resolution crystal structures where a Br atom is within 3.5 Å of an oxygen [1].

Halogen bonding Protein-ligand interactions Molecular recognition

Procurement-Guiding Application Scenarios for 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole (CAS 1428373-09-4)


S1P Receptor Modulator SAR Expansion Using the p-Bromo Cross-Coupling Handle

CAS 1428373-09-4 is the preferred starting scaffold for generating a focused library of S1P receptor modulators through late-stage Pd-catalyzed diversification. The p-bromo substituent enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings to introduce aryl, heteroaryl, amino, or alkynyl groups at the para position of the phenylsulfonyl ring without de novo synthesis of the entire oxadiazole-azetidine core [1]. This approach leverages the established class of 1,2,4-oxadiazole azetidine S1P modulators disclosed in US Patent 8,859,598 B2, where the arylsulfonyl chemotype is explicitly within the claimed scope [2]. Researchers should NOT use CAS 1428374-52-0 (the 3,5-bis(trifluoromethyl)benzoyl congener) for this purpose, as it lacks the C-Br cross-coupling handle and belongs to a different N-substituent chemotype class [3].

Halogen Bonding-Enabled Co-Crystallography and Biophysical Binding Studies

For structural biology programs aimed at solving co-crystal structures of S1P receptor modulators bound to their targets, CAS 1428373-09-4 offers a unique advantage: the p-bromo substituent serves both as a potential halogen bond donor for enhanced affinity [1] and as an anomalous scattering center for X-ray crystallographic phasing. Bromine (f'' = 1.28 e⁻ at Cu Kα) provides sufficient anomalous signal to assist in phase determination or to unambiguously confirm the orientation of the phenylsulfonyl ring in electron density maps. The furan-2-yl oxygen also provides a distinctive H-bond acceptor feature that can be leveraged in structure-based design. The methyl analog or the 3,5-bis(trifluoromethyl)benzoyl compound lacks these combined structural biology-friendly features [2]. Crystallographers and biophysicists should preferentially procure this specific brominated congener over non-halogenated or CF₃-substituted analogs for structural studies [3].

Metabolic Stability Screening in Hit-to-Lead Optimization of Oxadiazole-Containing Candidates

When establishing structure-metabolism relationships for oxadiazole-containing lead compounds, CAS 1428373-09-4 serves as a reference compound that combines the metabolically stable 1,2,4-oxadiazole core with the metabolically vulnerable sulfonamide and furan moieties [1]. Its metabolic profile in microsomal or hepatocyte assays can be benchmarked against ester- or amide-containing comparator compounds to quantify the stability advantage conferred by the 1,2,4-oxadiazole bioisostere [2]. The compound's distinct fragmentation pattern (molecular ion at m/z 410/412, characteristic bromine isotope pattern) facilitates LC-MS/MS method development and metabolite identification. Procurement teams should select this compound as a representative 1,2,4-oxadiazole-azetidine chemotype for metabolism studies, rather than using a structurally dissimilar oxadiazole analog that does not contain the azetidine-sulfonamide combination [3].

Conformational Analysis and Pharmacophore Modeling of Constrained S1P Modulator Scaffolds

The azetidine core of CAS 1428373-09-4 imposes conformational rigidity that makes it an ideal candidate for pharmacophore elucidation studies [1]. Its relatively low number of rotatable bonds (estimated at 3-4, excluding the Br substituent) compared to flexible-linker analogs simplifies conformational sampling in computational docking and molecular dynamics simulations. When combined with the 1,2,4-oxadiazole bioisostere and the furan π-system, this compound provides a well-defined 3D pharmacophoric pattern (H-bond acceptor sulfonyl oxygens, furan oxygen, oxadiazole nitrogens; π-stacking furan; halogen bond donor Br; lipophilic phenyl ring) that can be used to build and validate pharmacophore models for S1P receptor subtypes [2]. The 3,5-bis(trifluoromethyl)benzoyl congener distributes its lipophilicity and H-bonding features differently in 3D space and is not a suitable substitute for pharmacophore modeling of the arylsulfonyl chemotype [3].

Quote Request

Request a Quote for 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.